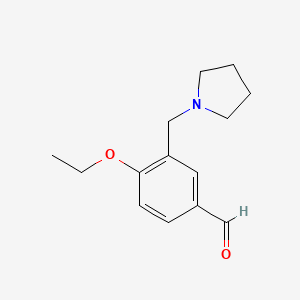

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

説明

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a benzaldehyde derivative that features an ethoxy group and a pyrrolidin-1-ylmethyl group attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

特性

IUPAC Name |

4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14-6-5-12(11-16)9-13(14)10-15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPGBBJURDTWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for efficiency, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group or the pyrrolidin-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid.

Reduction: 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzyl alcohol.

Substitution: Products vary based on the substituents introduced.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

- Structural Characteristics : The compound features an ethoxy group and a pyrrolidine moiety attached to a benzaldehyde framework, which may contribute to its biological activity.

Pharmaceutical Applications

-

Antidiabetic Activity :

- Research indicates that compounds similar to 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde exhibit inhibitory effects on sodium-dependent glucose cotransporters (SGLT), which are crucial in glucose reabsorption in the kidneys. This mechanism suggests potential applications in managing diabetes by reducing blood glucose levels .

- Neuropharmacological Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

類似化合物との比較

Similar Compounds

- 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

- 4-Ethoxy-3-(morpholin-4-ylmethyl)benzaldehyde

- 4-Ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde

Uniqueness

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the presence of both an ethoxy group and a pyrrolidin-1-ylmethyl group, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research applications.

生物活性

Introduction

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring an ethoxy group and a pyrrolidine moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can be represented as follows:

Structural Features

- Ethoxy Group : Enhances lipophilicity and may influence receptor binding.

- Pyrrolidine Ring : Contributes to the compound's conformational flexibility and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or other pathological processes.

- Receptor Modulation : It could interact with various receptors, modulating their activity and affecting downstream signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde. For instance, structural analogs demonstrated significant inhibition of human leukemia U937 cell proliferation, suggesting that modifications in the ethoxy and pyrrolidine moieties can enhance biological efficacy .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the benzaldehyde component could lead to increased potency against cancer cell lines. For example, shifting the ethoxy group from the para to the ortho position on the phenyl ring resulted in enhanced inhibitory effects . This highlights the importance of structural arrangement in determining biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of U937 cell proliferation | |

| Antioxidant | Free radical scavenging potential | |

| Enzyme Inhibition | Modulation of specific enzyme activities |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability with a favorable clearance profile in animal models, indicating potential for further development .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~74% |

| Half-life | ~1 hour |

| Maximum tolerated dose (MTD) | TBD |

Q & A

Q. What are the standard synthetic routes for 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde?

The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with pyrrolidine derivatives under reflux in ethanol with glacial acetic acid as a catalyst. The reaction mixture is refluxed for 4–6 hours, followed by solvent evaporation and purification via vacuum filtration . Structural analogs, such as 4-benzyloxy-3-methoxybenzaldehyde, are prepared using similar methods, with yields improved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- 1H/13C-NMR : Assign peaks to confirm substituents (e.g., ethoxy, pyrrolidine-methyl). For instance, downfield shifts near δ 10.72 ppm (aldehyde proton) and δ 5.11 ppm (benzyloxy protons) are diagnostic .

- FTIR : Identify functional groups like C=O (stretch ~1700 cm⁻¹) and C-O (ethoxy, ~1250 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed) .

Q. How is purity assessed during synthesis?

Purity is typically verified using HPLC (≥95% purity threshold) and TLC with silica gel plates. Solvent systems like dichloromethane/ethanol (95:5) are used, with UV visualization .

Q. What are common biological screening models for this compound?

Initial screens include in vitro assays for antimicrobial, anti-inflammatory, or antioxidant activity. For example, DPPH radical scavenging assays and COX-2 inhibition studies are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Variables to optimize:

- Solvent : Ethanol vs. DMF (polar aprotic solvents may enhance reactivity).

- Catalyst : Acetic acid vs. Lewis acids (e.g., ZnCl₂) for faster imine formation .

- Temperature : Prolonged reflux (6–8 hours) increases conversion but risks decomposition . Advanced purification techniques, like column chromatography, resolve byproducts from unreacted starting materials .

Q. How can ambiguities in NMR spectra be resolved?

Use 2D-NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between pyrrolidine protons (δ 3.84 ppm) and methylene groups can be confirmed via HSQC . Comparative analysis with structurally related compounds (e.g., 3-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde) aids interpretation .

Q. How can HPLC methods be developed for quantification?

- Mobile phase : Acetonitrile/water gradients (e.g., 60:40 to 80:20) improve resolution.

- Detection : UV at 254 nm (aldehyde absorption) or ESI-MS for trace analysis . Validate methods using ICH guidelines for linearity (R² > 0.99) and recovery (98–102%) .

Q. How do structural modifications influence biological activity?

Q. How to address contradictions in reported synthetic yields?

Discrepancies may arise from:

- Catalyst purity : Trace water in acetic acid reduces imine formation efficiency .

- Scaling effects : Pilot-scale reactions (10 mmol vs. 1 mmol) require adjusted heating rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。